molecular formula C16H10Cl2N2O3 B5838084 N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No. B5838084
M. Wt: 349.2 g/mol
InChI Key: AUOLMVHAMOCCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as DCPIB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a selective inhibitor of volume-regulated anion channels (VRACs), which are essential for the regulation of cell volume and the maintenance of cellular homeostasis.

Mechanism of Action

N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide selectively inhibits VRACs by blocking the chloride conductance through these channels. VRACs are activated in response to cell swelling, which leads to the efflux of chloride ions and organic osmolytes, resulting in the reduction of cell volume. N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide binds to a specific site on VRACs, preventing the efflux of chloride ions and organic osmolytes, which leads to the maintenance of cell volume.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the cell type and the experimental conditions. In cancer cells, N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide inhibits cell migration and invasion, which are essential for tumor metastasis. In neurons, N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide protects against ischemic injury and excitotoxicity, which are major causes of neuronal damage in stroke and neurodegenerative diseases. In cardiac cells, N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide reduces the incidence of arrhythmias and improves cardiac function in heart failure models.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several advantages as a research tool, including its high selectivity and potency for VRACs, its reproducibility, and its ability to inhibit VRACs in various cell types. However, N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions, which may affect its bioavailability and toxicity.

Future Directions

N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has significant potential for further research and development in various fields. Some of the future directions for N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide research include:
1. Investigating the roles of VRACs in different cellular processes and diseases.
2. Developing more potent and selective VRAC inhibitors for therapeutic applications.
3. Studying the molecular mechanisms of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide binding to VRACs and its effects on channel function.
4. Exploring the potential of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide as a diagnostic tool for diseases associated with VRAC dysfunction.
5. Investigating the safety and efficacy of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in preclinical and clinical studies for various diseases.

Synthesis Methods

The synthesis of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves the reaction of 2,4-dichlorophenyl isocyanate with 1,3-dioxo-1,3-dihydro-2H-isoindole in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide in high yield. This method has been optimized to produce N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide with high purity and reproducibility.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been extensively studied for its role in regulating cell volume and its potential therapeutic applications. It has been shown to inhibit VRACs in various cell types, including cancer cells, neurons, and cardiac cells. N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been used to investigate the physiological and pathological roles of VRACs in different cellular processes, such as cell migration, apoptosis, and proliferation. Furthermore, N-(2,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been tested as a potential therapeutic agent for various diseases, including cancer, stroke, and heart failure.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c17-9-5-6-13(12(18)7-9)19-14(21)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-7H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOLMVHAMOCCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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